Cdk7-IN-17 Cdk7-IN-17
Brand Name: Vulcanchem
CAS No.:
VCID: VC20245675
InChI: InChI=1S/C24H26F3N6OP/c1-35(2,34)22-12(9-28)3-4-17-18(10-30-21(17)22)20-19(24(25,26)27)11-31-23(33-20)32-16-7-13-5-15(29)6-14(13)8-16/h3-4,10-11,13-16,30H,5-8,29H2,1-2H3,(H,31,32,33)/t13-,14+,15?,16?
SMILES:
Molecular Formula: C24H26F3N6OP
Molecular Weight: 502.5 g/mol

Cdk7-IN-17

CAS No.:

Cat. No.: VC20245675

Molecular Formula: C24H26F3N6OP

Molecular Weight: 502.5 g/mol

* For research use only. Not for human or veterinary use.

Cdk7-IN-17 -

Specification

Molecular Formula C24H26F3N6OP
Molecular Weight 502.5 g/mol
IUPAC Name 3-[2-[[(3aS,6aR)-5-amino-1,2,3,3a,4,5,6,6a-octahydropentalen-2-yl]amino]-5-(trifluoromethyl)pyrimidin-4-yl]-7-dimethylphosphoryl-1H-indole-6-carbonitrile
Standard InChI InChI=1S/C24H26F3N6OP/c1-35(2,34)22-12(9-28)3-4-17-18(10-30-21(17)22)20-19(24(25,26)27)11-31-23(33-20)32-16-7-13-5-15(29)6-14(13)8-16/h3-4,10-11,13-16,30H,5-8,29H2,1-2H3,(H,31,32,33)/t13-,14+,15?,16?
Standard InChI Key DETYPENTJDFBFF-PJPHBNEVSA-N
Isomeric SMILES CP(=O)(C)C1=C(C=CC2=C1NC=C2C3=NC(=NC=C3C(F)(F)F)NC4C[C@H]5CC(C[C@H]5C4)N)C#N
Canonical SMILES CP(=O)(C)C1=C(C=CC2=C1NC=C2C3=NC(=NC=C3C(F)(F)F)NC4CC5CC(CC5C4)N)C#N

Introduction

Chemical and Pharmacological Profile of CDK7-IN-17

Structural Characteristics

CDK7-IN-17 features a pyrimidine backbone substituted with a trifluoromethyl group and a phosphine oxide moiety (Table 1). The phosphine oxide acts as an atypical hydrogen bond acceptor, enhancing binding affinity and metabolic stability—a design strategy shared with clinical-stage CDK7 inhibitors like SY-5609 . Its structure enables selective interaction with CDK7’s ATP-binding pocket, leveraging salt bridges with conserved residues such as Asp97 to achieve specificity .

Table 1: Chemical Specifications of CDK7-IN-17

PropertyValue
CAS Number2765676-60-4
Molecular FormulaC24H26F3N6OP\text{C}_{24}\text{H}_{26}\text{F}_{3}\text{N}_{6}\text{OP}
Molecular Weight502.47 g/mol
TargetCDK7
Research ApplicationsOncology, Transcription Dysregulation

Mechanism of Action

CDK7-IN-17 inhibits CDK7 via non-covalent, ATP-competitive binding, disrupting both CAK and TFIIH functions. Preclinical models suggest that CDK7 inhibition dephosphorylates CDK2 (at Thr160) and RNA Pol II (at Ser5), leading to cell cycle arrest (G2/M phase) and downregulation of oncogenes like c-Myc and MCL1 . In breast cancer cells, analogous inhibitors induce apoptosis at nanomolar concentrations, with IC50_{50} values below 10 nM . While exact potency metrics for CDK7-IN-17 are undisclosed, its classification as a "potent" inhibitor implies submicromolar activity .

Preclinical Research and Comparative Analysis

InhibitorMechanismSelectivity (vs. Closest Off-Target)Clinical StatusKey Findings
CDK7-IN-17Non-covalentUndisclosedPreclinicalPotent in vitro activity
SY-5609Non-covalent>4,000-fold (CDK9)Phase I (NCT04247126)2 mg/kg regresses tumors
THZ1Covalent10–100-fold (CDK12/13)PreclinicalTargets super-enhancers

Future Directions

Prospective studies should prioritize:

  • In Vivo Efficacy Testing: Establishing CDK7-IN-17’s activity in xenograft models of CDK7-high cancers.

  • Combination Strategies: Pairing with PARP inhibitors (for BRCA-mutated cancers) or immunotherapies.

  • Structural Refinement: Modifying the trifluoromethyl group to improve solubility and blood-brain barrier penetration.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator